molecular formula C3H5Cl2NO2 B083546 Ethyl dichlorocarbamate CAS No. 13698-16-3

Ethyl dichlorocarbamate

Cat. No.: B083546
CAS No.: 13698-16-3
M. Wt: 157.98 g/mol
InChI Key: PCGGNOFZZFFFLU-UHFFFAOYSA-N
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Description

Ethyl dichlorocarbamate is a useful research compound. Its molecular formula is C3H5Cl2NO2 and its molecular weight is 157.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl dichlorocarbamate (EDC), with the chemical formula C3H5Cl2NO2, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

Overview of this compound

EDC is a chlorinated carbamate derivative that has been utilized in various scientific applications, including its role as a reagent in organic synthesis and its potential implications in toxicological studies. It is characterized by a molecular weight of 157.98 g/mol and is generally available in a purity of 95%.

Biological Activity

1. Mechanism of Action

EDC interacts with biological systems primarily through its electrophilic nature, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to alterations in cellular functions, including:

  • Genotoxicity : EDC exhibits genotoxic properties similar to those of ethyl carbamate (urethane), which is known to induce DNA damage and potentially lead to carcinogenesis .
  • Cellular Effects : In laboratory settings, EDC has been shown to affect cell viability and proliferation. It has been implicated in cytotoxic effects on various cell lines, including mammalian cells, where it induces apoptosis at certain concentrations.

2. Toxicological Studies

Research indicates that EDC can be toxic to aquatic organisms, as demonstrated by its lethal effects on Artemia salina (brine shrimp) with an IC50 value of 24.89 μg/mL . Additionally, studies have highlighted its potential neurotoxic effects in mammals due to its ability to disrupt normal cellular signaling pathways.

Case Study 1: Genotoxicity Assessment

A study published in Basic & Clinical Pharmacology & Toxicology investigated the genotoxic effects of EDC on V79 mammalian cells using the alkaline comet assay. The results indicated that EDC induced DNA damage at concentrations as low as 10 μg/mL . This finding underscores the compound's potential risk as a genotoxic agent.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of EDC, particularly in agricultural settings where it is used as a pesticide. The degradation products of EDC have been shown to persist in soil and water systems, raising concerns about their long-term ecological effects .

Safety Profile

EDC is classified as an irritant under GHS hazard classifications. It poses risks for skin and eye contact, necessitating careful handling procedures during laboratory use. The compound's volatility and potential for causing respiratory irritation further emphasize the need for appropriate safety measures.

Summary Table of Biological Activity

Biological Activity Findings
GenotoxicityInduces DNA damage at low concentrations
CytotoxicityAffects cell viability in mammalian cell lines
Toxicity to Aquatic LifeIC50 = 24.89 μg/mL against Artemia salina
Environmental PersistenceDegradation products found in soil/water systems

Future Directions

Ongoing research into EDC focuses on elucidating its precise mechanisms of action at the molecular level and exploring its potential therapeutic applications despite its toxicological profile. Investigations into safer derivatives or analogs that retain beneficial properties without adverse effects are also underway.

Properties

IUPAC Name

ethyl N,N-dichlorocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGGNOFZZFFFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160017
Record name N,N-Dichlorourethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13698-16-3
Record name N,N-Dichlorourethan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13698-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dichlorourethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dichlorourethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl dichlorocarbamate
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Ethyl dichlorocarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.